3-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d]thiazolyl intermediate, followed by sulfonylation and subsequent coupling with the fluorophenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the aromatic rings .
Scientific Research Applications
3-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The sulfonyl and sulfamoyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
2-(4-(methylsulfonyl)phenyl)benzimidazoles: These compounds share the sulfonyl and aromatic features but differ in their overall structure and specific functional groups.
1-[(4-fluorobenzyl)sulfonyl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine: This compound has a similar sulfonyl and fluorophenyl structure but differs in the thiazolyl and piperazine moieties.
Uniqueness
3-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structural complexity allows for diverse applications and interactions that are not possible with simpler compounds .
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O5S3/c17-10-1-3-11(4-2-10)27(22,23)8-7-15(21)20-16-19-13-6-5-12(28(18,24)25)9-14(13)26-16/h1-6,9H,7-8H2,(H2,18,24,25)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAOLMHFWPMKBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.